molecular formula C19H25NO B426288 N-(2-adamantyl)-3,4-dimethylbenzamide

N-(2-adamantyl)-3,4-dimethylbenzamide

Cat. No.: B426288
M. Wt: 283.4g/mol
InChI Key: FOVLZLIQXZYZJE-UHFFFAOYSA-N
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Description

N-(2-Adamantyl)-3,4-dimethylbenzamide is a benzamide derivative characterized by a 3,4-dimethyl-substituted aromatic ring and a bulky 2-adamantyl group attached to the amide nitrogen. The adamantyl group, known for its lipophilicity and stability, may enhance blood-brain barrier penetration or influence receptor binding kinetics compared to simpler N-alkyl/aryl substituents. This article compares its inferred properties with structurally related benzamides documented in recent research.

Properties

Molecular Formula

C19H25NO

Molecular Weight

283.4g/mol

IUPAC Name

N-(2-adamantyl)-3,4-dimethylbenzamide

InChI

InChI=1S/C19H25NO/c1-11-3-4-15(5-12(11)2)19(21)20-18-16-7-13-6-14(9-16)10-17(18)8-13/h3-5,13-14,16-18H,6-10H2,1-2H3,(H,20,21)

InChI Key

FOVLZLIQXZYZJE-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2C3CC4CC(C3)CC2C4)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2C3CC4CC(C3)CC2C4)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The N-substituent and aromatic ring modifications critically determine the pharmacological, metabolic, and safety profiles of benzamide derivatives. Key analogs include:

Table 1: Structural and Functional Comparison
Compound Name N-Substituent Aromatic Substituents Molecular Weight (g/mol) Key Applications/Effects
(R)-N-(1-Methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide (S9229) Branched alkoxyalkyl 3,4-dimethyl 307.4 (calculated) Umami flavor enhancer
2,6-Dimethylbenzamide N-(5-methyl-3-isoxazolyl) (D2916) Heterocyclic (isoxazole) 2,6-dimethyl 246.3 Anticonvulsant
Itopride Hydrochloride Dimethylaminoethoxybenzyl 3,4-dimethyl 415.9 Gastroprokinetic agent
N-(2-Cyanophenyl)-3,4-dimethylbenzamide Aryl (2-cyanophenyl) 3,4-dimethyl 264.3 Safety data available

Key Observations:

  • S9229: The branched alkoxyalkyl chain enhances solubility and receptor affinity for umami taste receptors, enabling flavor enhancement at 1,000-fold lower concentrations than monosodium glutamate (MSG) .
  • D2916 : The isoxazole ring contributes to CNS activity, with sex-dependent metabolism in rats influencing efficacy .
  • Itopride: The dimethylaminoethoxy group facilitates acetylcholine release via dopamine D2 receptor antagonism, aiding gastrointestinal motility .

Pharmacological and Metabolic Profiles

Table 2: Pharmacological and Metabolic Comparison
Compound Name Key Pharmacological Action Metabolic Pathway Notable Findings
S9229 Umami receptor (hTAS1R1/hTAS1R3) agonist Rapid oxidative metabolism (rat/human liver microsomes) No observed toxicity at subchronic doses
D2916 Anticonvulsant Hydroxylation of methyl groups (sex-dependent: phenyl in males, isoxazole in females) Longer half-life and brain retention in female rats
Itopride Hydrochloride Dopamine D2 receptor antagonism Hepatic metabolism (RP-HPLC detection in serum) Approved for clinical use with established safety

Key Inferences for N-(2-Adamantyl)-3,4-Dimethylbenzamide:

  • Receptor Interaction : The adamantyl moiety may sterically hinder binding to umami or dopamine receptors but could favor interactions with lipid-rich CNS targets.

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